6-bromo-7-fluoro-1H-quinazolin-4-one
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Overview
Description
The compound identified by the Chemical Abstracts Service number 53438791 is a chemical entity with significant interest in various scientific fields
Preparation Methods
The synthesis of the compound with Chemical Abstracts Service number 53438791 involves several steps. The preparation methods typically include the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
The compound with Chemical Abstracts Service number 53438791 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound with Chemical Abstracts Service number 53438791 has numerous scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 53438791 involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity
Comparison with Similar Compounds
When compared to similar compounds, the compound with Chemical Abstracts Service number 53438791 exhibits unique properties that make it distinct. Similar compounds may include those with comparable structural features or functional groups. The uniqueness of this compound lies in its specific interactions and effects, which may differ from those of related compounds.
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)F)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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